

In silico modeling of N-(furan-2-ylmethyl)-3iodoaniline

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Compound of Interest

Compound Name: N-(furan-2-ylmethyl)-3-iodoaniline

Cat. No.: B12127809

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**Whitepaper: A

Technical Guide to the In Silico Modeling of N-(furan-2-ylmethyl)-3-iodoaniline**

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

In silico modeling has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective evaluation of small molecules for potential therapeutic applications.[1] [2][3][4] This technical guide provides a comprehensive, step-by-step workflow for the computational modeling of **N-(furan-2-ylmethyl)-3-iodoaniline**, a novel small molecule with potential for further development. Due to the limited publicly available experimental data on this specific compound, this document serves as a methodological case study, outlining the complete process from ligand preparation to detailed molecular dynamics and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. As a plausible case study, we investigate its potential interaction with Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical target in anti-angiogenic cancer therapy.[5][6] All protocols, illustrative data, and logical workflows are detailed to provide a practical framework for researchers.

Introduction to N-(furan-2-ylmethyl)-3-iodoaniline

N-(furan-2-ylmethyl)-3-iodoaniline is an aromatic amine containing three key structural motifs: a furan ring, a central aniline core, and an iodine substituent. The furan and iodoaniline



moieties are found in various compounds with demonstrated biological activity, including antimicrobial agents and kinase inhibitors.[7][8] The iodine atom, in particular, can participate in halogen bonding and other specific interactions within a protein binding pocket, making it a feature of interest for rational drug design.

This guide will use **N-(furan-2-ylmethyl)-3-iodoaniline** as a candidate ligand to demonstrate a full in silico evaluation pipeline.

Physicochemical Properties (Illustrative)

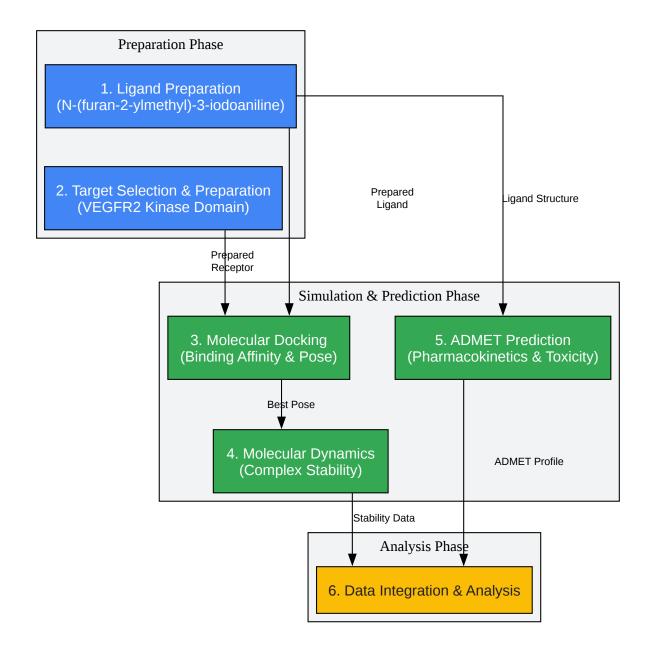
A foundational step in any modeling study is the characterization of the ligand. The properties of **N-(furan-2-ylmethyl)-3-iodoaniline** were calculated using computational tools.

| Property | Value | Method/Source |
|-------------------------|---------------------------------|---------------------|
| Molecular Formula | C11H10INO | - |
| Molecular Weight | 299.11 g/mol | - |
| SMILES | C1=CC(=C(C=C1)I)NCC2=CC =CO2 | - |
| Calculated LogP | 3.85 | XLogP3 Algorithm |
| Hydrogen Bond Donors | 1 | Computational Count |
| Hydrogen Bond Acceptors | 2 | Computational Count |
| Rotatable Bonds | 3 | Computational Count |

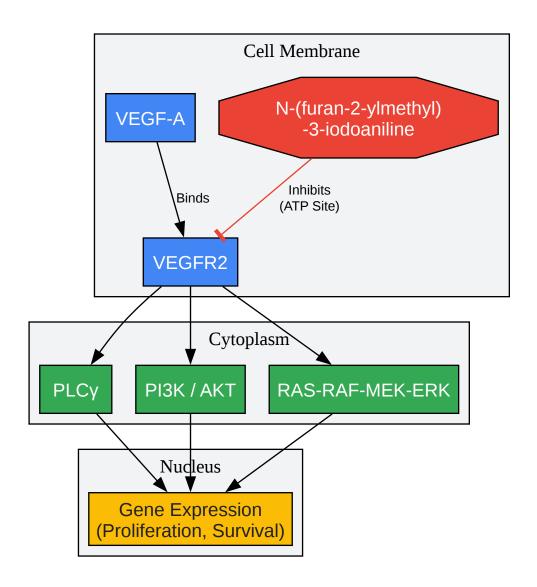
A Standardized In Silico Modeling Workflow

The computational evaluation of a small molecule follows a structured pipeline to ensure reproducibility and rigor. This workflow systematically narrows down the potential efficacy and safety of a compound before committing to expensive and time-consuming wet-lab experiments.[2]

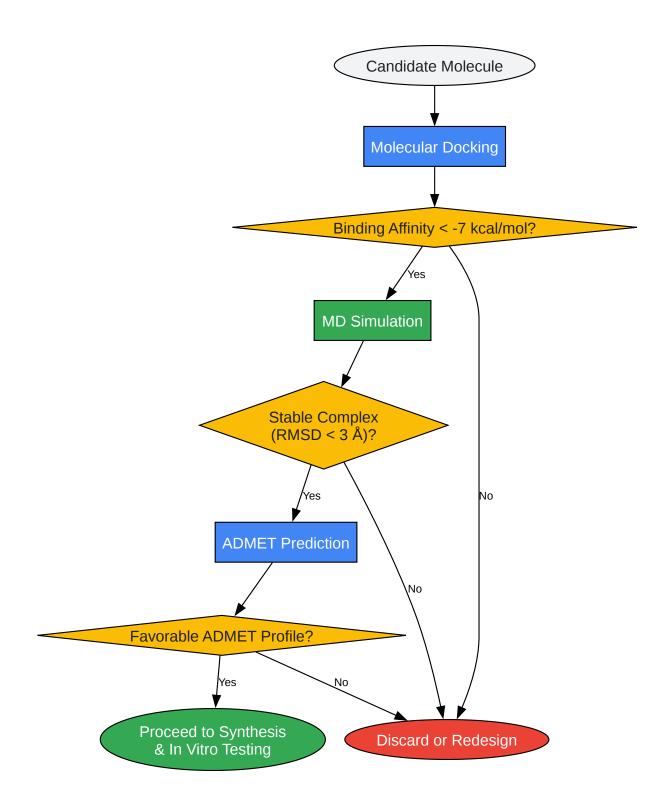












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